molecular formula C52H92INO35 B12697416 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide CAS No. 98458-67-4

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide

Cat. No.: B12697416
CAS No.: 98458-67-4
M. Wt: 1418.2 g/mol
InChI Key: PXYRIQGWRBWLLS-QEJSXMIFSA-N
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Description

1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide, compound with beta-cyclodextrin is a complex chemical entity that combines the properties of 1H-Azepinium and beta-cyclodextrin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide typically involves the cycloaddition of azaoxyallyl cations with hexahydro-1,3,5-triazines. This reaction is promoted by a base and occurs under mild conditions, resulting in the formation of imidazolidinones . The reaction does not require a transition-metal catalyst, making it a straightforward and efficient process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include azobenzenes and azaoxyallyl cations. The reactions typically occur under mild conditions without the need for external oxidants or catalysts .

Major Products Formed

Scientific Research Applications

1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide, compound with beta-cyclodextrin has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide involves its interaction with molecular targets through cycloaddition and substitution reactions. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical transformations. The inclusion of beta-cyclodextrin enhances its ability to form host-guest complexes, which can be exploited in drug delivery and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide, compound with beta-cyclodextrin is unique due to its combination of 1H-Azepinium and beta-cyclodextrin.

Properties

CAS No.

98458-67-4

Molecular Formula

C52H92INO35

Molecular Weight

1418.2 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide

InChI

InChI=1S/C42H70O35.C10H21N.HI/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-9-5-6-11(4)8-10(2,3)7-9;/h8-63H,1-7H2;9H,5-8H2,1-4H3;1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1

InChI Key

PXYRIQGWRBWLLS-QEJSXMIFSA-N

Isomeric SMILES

CC1CCN(CC(C1)(C)C)C.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.I

Canonical SMILES

CC1CCN(CC(C1)(C)C)C.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.I

Origin of Product

United States

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